O-(2-cyclohexylethyl)hydroxylamine
Description
Significance of O-Substituted Hydroxylamines in Contemporary Chemical Research
O-substituted hydroxylamines are of significant interest in modern chemical research due to their unique reactivity and their role as precursors to a wide array of nitrogen-containing functional groups. nih.gov They are instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. mdpi.com Their ability to act as nucleophiles and their utility in the formation of oximes and related structures make them indispensable tools for synthetic chemists. sciencemadness.org The introduction of an oxygen-substituted nitrogen atom is a key step in the creation of many biologically active compounds. nih.gov Furthermore, O-alkylhydroxylamines have been identified as a promising structural class of inhibitors for enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which has implications for cancer therapy and the study of the kynurenine (B1673888) pathway.
Overview of O-Alkyl Hydroxylamine (B1172632) Structural Features and Reactivity Modalities
The fundamental structure of an O-alkyl hydroxylamine consists of an alkoxy group (-OR) bonded to an amino group (-NH2). This arrangement imparts a unique electronic character to the molecule. The nitrogen atom retains a lone pair of electrons, rendering it nucleophilic, while the N-O bond is relatively weak and can be cleaved under certain reaction conditions. noaa.gov
The reactivity of O-alkyl hydroxylamines is diverse. They readily react with aldehydes and ketones to form O-substituted oximes, a reaction that is crucial in both synthesis and purification processes. wikipedia.org As nucleophiles, they can participate in various bond-forming reactions, including Michael additions. The nature of the alkyl substituent can modulate the steric and electronic properties of the hydroxylamine, thereby influencing its reactivity and selectivity in chemical transformations. For instance, bulky alkyl groups can introduce steric hindrance, directing reactions to occur at specific sites.
Contextualization of O-(2-cyclohexylethyl)hydroxylamine within Hydroxylamine Chemistry
This compound is a specific member of the O-alkyl hydroxylamine family, featuring a cyclohexylethyl group attached to the hydroxylamine oxygen. While extensive research on this particular derivative is not widely available in public literature, its structure suggests it would share the characteristic reactivity of other O-alkyl hydroxylamines. The cyclohexyl moiety introduces a non-polar, sterically demanding group, which could influence its solubility and interaction with other molecules. The ethyl linker provides flexibility compared to a directly attached cyclohexyl ring, as seen in O-cyclohexylhydroxylamine.
The synthesis of such a compound would likely follow established methods for preparing O-alkyl hydroxylamines. One common approach involves the O-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, with an appropriate alkyl halide (e.g., 2-cyclohexylethyl bromide), followed by deprotection. Another general method is the Mitsunobu reaction, which allows for the conversion of an alcohol (in this case, 2-cyclohexylethanol) to the corresponding O-substituted hydroxylamine.
Given the interest in O-alkyl hydroxylamines as enzyme inhibitors, it is plausible that this compound could be investigated for its biological activity. The lipophilic nature of the cyclohexylethyl group might enhance its ability to cross cell membranes and interact with hydrophobic pockets in enzyme active sites.
Below is a table of representative O-alkyl hydroxylamines and their parent compound, hydroxylamine, to provide a comparative context for the structural class to which this compound belongs.
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State |
| Hydroxylamine | NH₂OH | 33.03 | Colorless crystals or aqueous solution wikipedia.org |
| O-methylhydroxylamine | CH₃ONH₂ | 47.06 | Liquid or gas |
| O-ethylhydroxylamine | C₂H₅ONH₂ | 61.08 | Liquid |
| O-benzylhydroxylamine | C₇H₉NO | 123.15 | Liquid or solid |
| O-cyclohexylhydroxylamine | C₆H₁₃NO | 115.17 | Not readily available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-(2-cyclohexylethyl)hydroxylamine |
InChI |
InChI=1S/C8H17NO/c9-10-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 |
InChI Key |
UAFRSTLKXSGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCON |
Origin of Product |
United States |
Synthetic Methodologies for O Substituted Hydroxylamines
Direct O-Alkylation Strategies
Direct O-alkylation represents a primary and straightforward approach for the formation of the C-O-N linkage in O-substituted hydroxylamines. This method generally involves the reaction of a hydroxylamine (B1172632) derivative with an alkylating agent.
Alkylation of Hydroxylamine Derivatives
A common strategy for the synthesis of O-substituted hydroxylamines involves the O-alkylation of N-protected hydroxylamine derivatives. organic-chemistry.org One widely used N-protected starting material is N-hydroxyphthalimide. The synthesis of O-(2-cyclohexylethyl)hydroxylamine can be envisioned through the reaction of N-hydroxyphthalimide with a suitable 2-cyclohexylethyl electrophile, such as 2-cyclohexylethyl bromide or tosylate. This initial alkylation step is typically followed by the removal of the phthalimide (B116566) protecting group, often accomplished through hydrazinolysis, to yield the desired this compound.
Another approach utilizes tert-butyl N-hydroxycarbamate. organic-chemistry.org In this method, the alcohol precursor, 2-cyclohexylethanol (B1346017), is first converted to its corresponding mesylate. The mesylate then undergoes nucleophilic substitution with tert-butyl N-hydroxycarbamate in the presence of a base. The resulting N-Boc protected O-alkylated hydroxylamine is subsequently deprotected under acidic conditions to afford the final product. This method offers the advantage of starting from the corresponding alcohol, which is often more readily available than the analogous halide. organic-chemistry.org
A general representation of this two-step process starting from an alcohol is as follows:
Mesylation: R-OH + MsCl → R-OMs
Alkylation and Deprotection: R-OMs + Boc-NHOH → R-ONHBoc → R-ONH2·HCl
Catalytic Approaches in O-Alkylation
Catalytic methods offer an efficient and often milder alternative to traditional stoichiometric alkylation reactions. Transition metal catalysis, particularly with palladium and iridium, has been successfully employed for the O-allylic substitution of hydroxylamines. organic-chemistry.org While these methods are specific to allylic systems, they highlight the potential for catalytic strategies in the synthesis of O-substituted hydroxylamines.
For non-allylic systems like this compound, other catalytic approaches could be considered. For instance, phase-transfer catalysis could potentially facilitate the alkylation of hydroxylamine derivatives under biphasic conditions, which can offer advantages in terms of simplified workup and catalyst recycling.
Research has also explored the copper-catalyzed N-arylation of hydroxylamines, demonstrating the utility of metal catalysis in forming bonds to the hydroxylamine moiety. organic-chemistry.org While focused on N-functionalization, these studies provide a foundation for developing catalytic C-O bond-forming reactions for the synthesis of O-alkylated hydroxylamines.
Reductive Alkoxyamination Approaches
Reductive alkoxyamination provides an alternative synthetic route that constructs the desired C-N bond through the reduction of an intermediate oxime ether.
Reduction of Oxime Ethers to Alkoxyamines
The reduction of oxime ethers is a well-established method for the synthesis of alkoxyamines. organic-chemistry.org To produce this compound via this route, one would first prepare the corresponding oxime ether. This can be achieved by reacting a suitable carbonyl compound, for instance, an aldehyde, with this compound itself, or more practically for this specific synthesis, by reacting cyclohexylacetaldehyde with hydroxylamine to form the oxime, which is then O-alkylated with a 2-phenylethyl halide (as a model system). The subsequent reduction of the C=N double bond of the oxime ether yields the desired alkoxyamine.
Various reducing agents can be employed for this transformation, including borane (B79455) complexes and metal hydrides. acs.orgsciencemadness.org For example, the reduction of oxime ethers using a 2-picoline-borane complex in the presence of aqueous HCl in a methanol-acetic acid solvent system has been shown to be effective. clockss.org The choice of reducing agent can influence the reaction conditions and the compatibility with other functional groups in the molecule.
Asymmetric reduction of oxime ethers, often employing chiral catalysts, represents an important extension of this method for the synthesis of enantiomerically enriched primary amines, and the underlying principles can be applied to alkoxyamine synthesis. acs.orgnih.govnih.gov
One-Pot Synthesis of Alkoxyamine Derivatives
To improve efficiency and reduce the number of synthetic steps, one-pot procedures for the synthesis of alkoxyamine derivatives have been developed. clockss.orgresearchgate.netdoi.org These methods combine the formation of the oxime ether and its subsequent reduction into a single reaction vessel.
A typical one-pot reductive alkoxyamination involves reacting a carbonyl compound (an aldehyde or ketone) with an alkoxyamine in a suitable solvent system, followed by the in-situ reduction of the formed oxime ether. clockss.org For the synthesis of a compound like this compound, one could envision a process starting from cyclohexylacetaldehyde and hydroxylamine, followed by the addition of a reducing agent.
A reported one-pot method utilizes a 2-picoline-borane complex as the reducing agent. clockss.org The reaction of a carbonyl compound with an alkoxyamine in a methanol-acetic acid mixture, followed by sequential treatment with the borane complex and hydrochloric acid, affords the corresponding alkoxyamine derivative in good yields. clockss.org This approach is applicable to a variety of aliphatic and aromatic aldehydes and ketones. clockss.org
Table 1: One-Pot Reductive Alkoxyamination of Various Carbonyls
| Entry | Carbonyl Compound | Alkoxyamine | Product | Yield (%) |
| 1 | Benzaldehyde | Methoxyamine | N-Benzyl-O-methylhydroxylamine | 85 |
| 2 | Cyclohexanecarboxaldehyde | Methoxyamine | N-(Cyclohexylmethyl)-O-methylhydroxylamine | 82 |
| 3 | Acetophenone | Methoxyamine | N-(1-Phenylethyl)-O-methylhydroxylamine | 68 |
| 4 | Heptanal | Methoxyamine | N-Heptyl-O-methylhydroxylamine | 79 |
Data sourced from a study on one-pot synthesis of alkoxyamine derivatives. clockss.org
Oxidative Synthesis Routes
While less common for the direct synthesis of simple O-alkyl hydroxylamines, oxidative methods are crucial in the broader context of hydroxylamine chemistry. For instance, the oxidation of secondary amines can lead to the formation of N,N-disubstituted hydroxylamines. organic-chemistry.org These can then potentially be further elaborated.
The direct oxidative coupling of C-H bonds with N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), has emerged as a powerful tool for C-O bond formation. researchgate.net This approach, often mediated by transition metals or other oxidizing agents, could theoretically be applied to the synthesis of this compound by activating a C-H bond in cyclohexane (B81311) and coupling it with a suitable hydroxylamine precursor.
Another oxidative strategy involves the treatment of a styrene (B11656) derivative with an oxidant and a manganese(III) salen complex, followed by trapping with a nitroxide like TEMPO and subsequent reduction. caltech.edu While this method is specific for styrenyl systems, it demonstrates the principle of oxidative functionalization to access alkoxyamine structures. caltech.edu
The oxidation of N,N-disubstituted hydroxylamines is a key method for producing nitrones. chimia.ch While this reaction does not directly form the O-alkyl bond, it is an important transformation within the chemistry of hydroxylamine derivatives.
Oxidation of Amines for Hydroxylamine Formation
The oxidation of primary amines presents a direct route to the corresponding hydroxylamines. One notable method involves the use of dialkyl dioxiranes, such as 2,2-dimethyldioxirane, as the oxidizing agent. googleapis.com This approach has been successfully applied to the synthesis of various hydroxylamine derivatives, including those derived from sugar derivatives and amino acids. googleapis.com The reaction is typically carried out by treating an excess of the primary amine with the dialkyl dioxirane. googleapis.com This method's utility in forming aliphatic hydroxylamines suggests its potential applicability for the synthesis of this compound from 2-cyclohexylethanamine. googleapis.com
Another approach to the oxidation of secondary amines to N,N-disubstituted hydroxylamines utilizes choline (B1196258) peroxydisulfate (B1198043) as an oxidizing agent in a task-specific ionic liquid. This method is highlighted for its operational simplicity and high selectivity under environmentally friendly conditions. organic-chemistry.org While this specific method is for secondary amines, it underscores the ongoing development of novel oxidation systems for amine-to-hydroxylamine conversion.
A summary of representative amine oxidation methods is presented in Table 1.
Table 1: Representative Methods for the Oxidation of Amines to Hydroxylamines
| Amine Type | Oxidizing Agent | Key Features | Reference |
|---|---|---|---|
| Primary Aliphatic Amines | Dialkyl dioxiranes | Useful for preparing aliphatic hydroxylamines from the corresponding primary amines. googleapis.com | googleapis.com |
Metal-Catalyzed Oxidative Processes in Hydroxylamine Synthesis
Metal-catalyzed reactions offer another avenue for the synthesis of hydroxylamines. For instance, titanium silicalite (TS-1) has been identified as an effective catalyst for the formation of hydroxylamine through the oxidation of ammonia (B1221849) with hydrogen peroxide. researchgate.net This process is central to cyclohexanone (B45756) ammoximation, where hydroxylamine is a key intermediate. researchgate.net The catalytic performance of titanium species in TS-1 for hydroxylamine formation has been investigated, revealing a two-step process involving the decomposition of H₂O₂ to form a peroxo titanium species, followed by the oxidation of ammonia. researchgate.net
Furthermore, the oxidation of hydroxylamine itself can be influenced by metal complexes. The kinetics and mechanism of hydroxylamine oxidation by the Waugh type polyoxometalate, enneamolybdomanganate(IV) ion, have been studied, indicating a direct two-electron transfer step. orientjchem.org While this is a reaction of hydroxylamine, it highlights the role of metal species in the redox chemistry of hydroxylamines. orientjchem.org
Iron(III) has also been shown to oxidize hydroxylamine, with the reaction mechanism and products being dependent on the relative concentrations of the reactants. rsc.org These studies on metal-mediated oxidation provide insights into the fundamental interactions between metal ions and hydroxylamines, which can inform the design of catalytic synthetic methods.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) provide an efficient means to construct complex molecules in a single step. While a specific MCR for this compound is not detailed, general MCRs for synthesizing substituted hydroxylamines are relevant.
Visible Light-Promoted Syntheses of Trisubstituted Hydroxylamines
A notable advancement in hydroxylamine synthesis is the development of visible light-promoted multicomponent reactions. One such method allows for the synthesis of trisubstituted hydroxylamines from a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate. rsc.orgrsc.org This reaction proceeds under blue LED irradiation without the need for additional catalysts or additives, presenting a green and efficient synthetic route. rsc.orgrsc.org The nature of the trisubstituted hydroxylamine product can be controlled by the choice of reaction medium. rsc.orgrsc.org
This photochemical approach relies on the generation of a free carbene intermediate from the aryldiazoacetate under visible light. rsc.orgnih.gov The success of this MCR hinges on the rate of the nitroso aldol (B89426) reaction. rsc.org This strategy has been shown to be tolerant of various functional groups, leading to high yields of the desired trisubstituted hydroxylamines. rsc.orgnih.gov
A selected example of this transformation is shown in Table 2.
Table 2: Example of Visible Light-Promoted Synthesis of a Trisubstituted Hydroxylamine
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| β-ketoester | 2-Nitrosopyridine | Aryl diazoacetate | CH₂Cl₂ | Trisubstituted hydroxylamine | nih.gov |
Mechanistic Considerations in O-Alkyl Hydroxylamine Synthesis
The synthesis of O-alkyl hydroxylamines often involves the nucleophilic attack of a hydroxylamine derivative. A general and widely used method for preparing O-alkyl hydroxylamines is the Mitsunobu reaction. This involves reacting an alcohol with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and a dialkylazodicarboxylate, followed by the deprotection of the phthalimide group with hydrazine. nih.gov This method is applicable to a wide range of alcohols, and therefore, 2-cyclohexylethanol could serve as a precursor for this compound.
The mechanism of oxime formation from a ketone and hydroxylamine provides insight into the reactivity of the hydroxylamine nucleophile. Computational studies have shown that the nitrogen atom of hydroxylamine is the more nucleophilic center compared to the oxygen atom. ic.ac.uk This enhanced nucleophilicity is attributed to the "α-effect," where the adjacent lone pairs on the oxygen atom activate the nitrogen lone pair. ic.ac.uk
In the context of O-alkylation, the oxygen atom of an N-protected hydroxylamine can act as a reactive nucleophile. For example, the palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates demonstrates the nucleophilicity of the hydroxylamine oxygen. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of the metal catalyst, with palladium favoring linear products and iridium favoring branched products. organic-chemistry.org
Understanding these mechanistic principles is crucial for the rational design of synthetic routes to specific O-alkyl hydroxylamines like this compound.
Applications in Advanced Organic Synthesis
Role as Aminating Reagents
As an aminating reagent, O-(2-cyclohexylethyl)hydroxylamine serves as a source for the introduction of a substituted amino group. This is particularly useful in the synthesis of complex molecules where direct amination is challenging.
Direct Introduction of N-Substituted Amino Groups in Complex Molecules
This compound and its derivatives are employed in reactions that install an N-substituted amino group, which is a crucial component in many biologically active compounds and functional materials. While direct C-H amination is a significant area of research, hydroxylamine (B1172632) derivatives provide an alternative and often more selective route. nih.govnih.gov For instance, engineered enzymes have been shown to utilize hydroxylammonium chloride for nitrene transfer, enabling benzylic C-H primary amination. nih.gov This biocatalytic approach highlights the potential for hydroxylamines to participate in direct amination reactions. nih.gov
In non-enzymatic systems, hydroxylamine-derived reagents are key for various nitrene transfer reactions. nih.gov The development of methods using hydroxylamines for C-H amination is an ongoing field of study, aiming to provide efficient and sustainable routes for amine synthesis. nih.govuni-heidelberg.de
Synthesis of Biologically Relevant Nitrogen-Containing Scaffolds
The introduction of nitrogen is fundamental to the synthesis of a vast array of biologically active molecules, including many pharmaceuticals and natural products. nih.govresearchgate.net O-substituted hydroxylamines are valuable precursors in the synthesis of N-heterocycles. nih.govrsc.org For example, O-cyclopropyl hydroxylamines have been demonstrated to be stable and practical precursors for synthesizing N-heterocycles through a di-heteroatom researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govrsc.org This type of reaction allows for the construction of complex ring systems, which are common motifs in bioactive compounds. nih.govrsc.org
Recent studies have focused on the synthesis of novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety, which have shown promise as antimicrobial agents against multidrug-resistant Gram-positive pathogens. nih.gov The development of such compounds often relies on the strategic introduction of nitrogen-containing fragments, a role that can be fulfilled by reagents like this compound.
Synthetic Precursors and Building Blocks
Beyond its role in direct amination, this compound functions as a versatile building block, enabling the synthesis of various intermediates that can be further elaborated into more complex structures.
Formation of Oxime Derivatives for Subsequent Transformations
One of the most common applications of hydroxylamines in organic synthesis is their reaction with aldehydes and ketones to form oximes. wikipedia.orgchemtube3d.com This condensation reaction is typically straightforward and results in the formation of a C=N-OH functional group. wikipedia.org this compound, upon reaction with a carbonyl compound, would yield an O-(2-cyclohexylethyl)oxime.
These oxime derivatives are not merely stable products but are valuable intermediates for a variety of subsequent transformations. wikipedia.org For example, the reduction of oximes can lead to the formation of primary or secondary amines. wikipedia.org Furthermore, the oxime functionality can participate in rearrangements and other chemical modifications, making it a versatile handle in a synthetic sequence. The formation of cyclohexanone (B45756) oxime from cyclohexanone and hydroxylamine is a well-established industrial process, underscoring the importance of this reaction. scribd.comresearchgate.netnih.gov
The table below summarizes the reaction of hydroxylamines with carbonyl compounds to form oximes.
| Reactant 1 | Reactant 2 | Product |
| Aldehyde | Hydroxylamine | Aldoxime |
| Ketone | Hydroxylamine | Ketoxime |
| Cyclohexanone | Hydroxylamine | Cyclohexanone Oxime |
Intermediates in the Construction of Functional Molecules
This compound can act as a key intermediate in the synthesis of more elaborate molecules. Its bifunctional nature, possessing both a nucleophilic nitrogen and an oxygen atom, allows it to be incorporated into larger structures that can then be modified. O-substituted hydroxylamines are often used as precursors in multi-step synthetic sequences. nih.govnih.govrsc.org
Hydroxamic acids are a class of compounds with a wide range of biological activities and are known for their ability to chelate metal ions. researchgate.net The synthesis of hydroxamic acids often involves the reaction of a carboxylic acid derivative with a hydroxylamine. organic-chemistry.orgnih.gov In this context, this compound could be used to prepare a hydroxamic acid that incorporates the cyclohexylethyl group. This would involve the acylation of the hydroxylamine with a suitable carboxylic acid or its activated derivative. organic-chemistry.org The resulting N-(2-cyclohexylethoxy)amide (a protected hydroxamic acid) could be a target molecule itself or an intermediate that is deprotected to reveal the final hydroxamic acid. The synthesis of hydroxamic acids from carboxylic acids and hydroxylamine hydrochloride is a common procedure, often facilitated by coupling reagents. organic-chemistry.org
Advanced Analytical Methodologies and Chemical Derivatization
Derivatization for Chromatographic Analysis (GC-MS, LC-MS/MS)
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of chemical compounds. Derivatization with reagents like O-(2-cyclohexylethyl)hydroxylamine can significantly enhance the performance of these methods for specific analytes.
The foundational reaction for the use of this compound as a derivatizing agent is the formation of an oxime. This reaction occurs between the hydroxylamine (B1172632) group (-ONH₂) of the reagent and a carbonyl group (C=O) of an aldehyde or ketone analyte. The nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon, leading to a condensation reaction and the formation of a C=N-O-R bond, where R is the 2-cyclohexylethyl group.
This transformation from a carbonyl compound to an O-substituted oxime derivative brings about several advantageous changes for chromatographic analysis:
Increased Volatility and Thermal Stability for GC-MS: Many polar, non-volatile carbonyl compounds, such as steroids, can be converted into more volatile and thermally stable oxime ethers. The bulky, non-polar cyclohexylethyl group of this compound further enhances this effect, making the derivatives more amenable to analysis by GC-MS.
Improved Chromatographic Separation: The introduction of the cyclohexylethyl group can significantly alter the retention behavior of the analyte, leading to better separation from interfering matrix components.
Enhanced Mass Spectrometric Detection: The derivatized product will have a higher molecular weight, shifting its mass-to-charge ratio (m/z) to a region with less background noise in the mass spectrum. Furthermore, the fragmentation pattern of the derivative under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS can be highly specific and predictable, aiding in both qualitative identification and quantitative analysis. For instance, the fragmentation of O-alkyl oximes often yields characteristic ions that can be used for selected ion monitoring (SIM) or multiple reaction monitoring (MRM), thereby increasing the sensitivity and selectivity of the analysis.
A hypothetical reaction of a generic ketone with this compound is depicted below:
For precise and accurate quantification, especially in complex biological or environmental samples, stable isotope-labeled internal standards are invaluable. A paired derivatization strategy using this compound and its isotopically labeled analogue (e.g., containing deuterium, ¹³C, or ¹⁵N) can be a powerful approach.
In this method, the sample is derivatized with the unlabeled ("light") this compound, while a known amount of the analyte standard is derivatized with the isotopically labeled ("heavy") version of the reagent. The light and heavy derivatives will have nearly identical chemical and physical properties, causing them to co-elute during chromatography. However, they are readily distinguished by their mass difference in the mass spectrometer.
By comparing the peak areas or intensities of the light and heavy derivatives, the concentration of the analyte in the original sample can be accurately determined, as any variations in sample preparation, injection volume, or ionization efficiency will affect both the analyte and the internal standard equally.
Table 1: Hypothetical Paired Isotope Labeling for Quantitative Analysis
| Feature | Unlabeled ("Light") Derivative | Isotopically Labeled ("Heavy") Derivative |
| Derivatizing Agent | This compound | Isotope-labeled this compound (e.g., ¹³C₆-cyclohexyl) |
| Analyte Reaction | Forms "light" oxime ether | Forms "heavy" oxime ether |
| Chromatographic Behavior | Co-elutes with heavy derivative | Co-elutes with light derivative |
| Mass Spectrometric Detection | Detected at a lower m/z | Detected at a higher m/z (mass shift depends on the number and type of isotopes) |
| Quantitative Principle | Analyte concentration is proportional to the ratio of the peak areas of the light and heavy derivatives. |
This approach minimizes matrix effects and provides high confidence in the quantitative results.
Microfluidic and On-Fiber Derivatization Techniques
Miniaturized and automated sample preparation techniques are becoming increasingly important in analytical chemistry to reduce sample and reagent consumption, decrease analysis time, and improve throughput.
Microfluidic Derivatization: this compound could potentially be integrated into microfluidic devices, or "lab-on-a-chip" systems. In such a system, the analyte-containing solution and the derivatizing reagent could be precisely mixed in microchannels, allowing for rapid and efficient oxime formation prior to online analysis by techniques like electrospray ionization-mass spectrometry (ESI-MS). The controlled environment of a microfluidic chip can enhance reaction kinetics and yield.
On-Fiber Derivatization: Solid-phase microextraction (SPME) is a solvent-free sample preparation technique where a coated fiber is used to extract analytes from a sample. In on-fiber derivatization, the SPME fiber can be pre-loaded with this compound. When the fiber is exposed to a sample containing volatile or semi-volatile carbonyl compounds, the analytes are simultaneously extracted and derivatized on the fiber surface. The resulting oxime ether derivatives can then be thermally desorbed directly into the injector of a gas chromatograph for analysis. This technique simplifies the workflow, reduces sample handling, and can pre-concentrate the analytes, leading to lower detection limits. nih.gov
Spectroscopic Characterization of Derivatized Products
The structural elucidation and confirmation of the derivatized products are essential for method development and validation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for this purpose.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural information for the O-(2-cyclohexylethyl)oxime derivatives. The proton NMR spectrum would show characteristic signals for the cyclohexyl and ethyl protons, as well as shifts in the signals of the protons adjacent to the newly formed C=N bond. The carbon NMR spectrum would confirm the presence of the C=N bond and the carbons of the cyclohexylethyl group.
Mass Spectrometry: The mass spectrum of an O-(2-cyclohexylethyl)oxime derivative would exhibit a molecular ion peak corresponding to its increased molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the N-O bond or fragmentation within the cyclohexylethyl moiety, providing a structural fingerprint for the derivative. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the derivative, further confirming its identity.
Table 2: Expected Spectroscopic Features of O-(2-cyclohexylethyl)oxime Derivatives
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - Signals corresponding to the protons of the cyclohexyl ring. - Signals for the methylene (B1212753) protons of the ethyl group. - Shift in the chemical shifts of the protons alpha to the original carbonyl group. |
| ¹³C NMR | - Signal for the C=N carbon of the oxime ether. - Signals for the carbons of the cyclohexyl and ethyl groups. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺). - Characteristic fragment ions resulting from the cleavage of the N-O bond and fragmentation of the cyclohexylethyl group. |
| Mass Spectrometry (ESI) | - A protonated molecular ion ([M+H]⁺). - Specific fragment ions upon collision-induced dissociation for MS/MS analysis. |
While specific, published applications of this compound are not widely available, its chemical properties strongly suggest its potential as a versatile derivatizing agent for the analysis of carbonyl compounds. The formation of stable and chromatographically favorable oxime ethers can enhance the sensitivity, selectivity, and separation efficiency in both GC-MS and LC-MS/MS applications. The prospect of its use in modern analytical platforms such as microfluidic and on-fiber derivatization techniques, combined with the power of paired isotope labeling for accurate quantification, positions this compound as a promising tool for future analytical method development. Further research is warranted to explore and validate its practical applications in various fields, including environmental analysis, food science, and clinical chemistry.
Theoretical and Computational Investigations of O Alkyl Hydroxylamines
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) has become a important tool for elucidating the intricate details of reaction mechanisms involving O-alkyl hydroxylamines. DFT calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction energetics, which are critical for understanding and predicting chemical transformations.
One area of significant investigation is the involvement of hydroxylamines in catalytic cycles. For instance, in the ammoximation of cyclohexanone (B45756) on titanium silicalite-1 (TS-1) catalysts, DFT studies have been employed to simulate the reaction mechanism. nih.gov These studies have revealed energy-favorable reaction routes, including the catalytic oxidation of ammonia (B1221849) to form hydroxylamine (B1172632) and the subsequent non-catalytic oximation of cyclohexanone. nih.gov While not specific to O-(2-cyclohexylethyl)hydroxylamine, these findings provide a framework for understanding how the hydroxylamine functional group participates in such reactions. The calculations often involve hybrid functionals, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G**) to achieve a balance between computational cost and accuracy. nih.govresearchgate.net
Another class of reactions where DFT has provided valuable insights is the Cope-type hydroamination of alkenes and alkynes using hydroxylamines. acs.org These metal- and acid-free reactions proceed through a concerted mechanism, and DFT calculations have been instrumental in detailing the molecular orbital interactions and potential energy surfaces for various substrates. acs.org The theoretical results suggest that the proton transfer step involving the N-oxide intermediate is a crucial factor in the intermolecular reactions of alkenes. acs.org For a molecule like this compound, DFT could be used to model its reaction with different alkenes, predicting the activation barriers and reaction enthalpies for the formation of the corresponding N-alkylated products.
The table below illustrates hypothetical energetic data for a key step in a representative reaction involving an O-alkyl hydroxylamine, based on typical values found in computational studies of similar systems.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Hypothetical Cope-type Hydroamination | |||||
| This compound + Propene | 0.0 | 25.8 | -15.2 | 25.8 | -15.2 |
Note: The data in this table is illustrative and intended to represent the type of information obtained from DFT studies. Actual values for this compound would require specific calculations.
Conformational Analysis and Stereochemical Aspects
The three-dimensional structure of this compound is crucial in determining its reactivity and interactions with other molecules. Conformational analysis, aided by computational methods, allows for the identification of the most stable geometries and the energy barriers between them.
The conformational landscape of this compound is primarily dictated by the cyclohexane (B81311) ring and the flexible ethylhydroxylamine side chain. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. sapub.org The 2-ethylhydroxylamine substituent can be positioned in either an axial or equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid steric clashes known as 1,3-diaxial interactions. sapub.org
Furthermore, the O-N bond in the hydroxylamine moiety allows for rotational isomers. Theoretical studies on hydroxylamine itself have shown the existence of trans and cis conformations, with the trans conformer being more stable. researchgate.net For this compound, rotation around the C-O and O-N bonds will lead to multiple low-energy conformers. Computational modeling can predict the relative energies of these conformers, providing insight into the predominant species in a given environment.
The stereochemical aspects of reactions involving O-alkyl hydroxylamines are also a key area of computational investigation. For example, in reactions with chiral substrates or catalysts, the stereochemical outcome is determined by the subtle energy differences between diastereomeric transition states.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Equatorial-trans | Equatorial | 0.0 (most stable) | C1-C2-C-O: ~180, C2-C-O-N: ~180 |
| Chair-Equatorial-gauche | Equatorial | ~1.2 | C1-C2-C-O: ~180, C2-C-O-N: ~60 |
| Chair-Axial-trans | Axial | ~2.5 | C1-C2-C-O: ~60, C2-C-O-N: ~180 |
Note: This table presents a simplified, illustrative conformational analysis. The relative energies are estimates based on general principles of conformational analysis.
Prediction of Reactivity and Selectivity in Catalytic and Radical Processes
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of O-alkyl hydroxylamines in various chemical processes. By modeling the interactions between the substrate and a catalyst or a radical species, it is possible to anticipate the outcome of a reaction.
In the context of catalytic processes, such as enzyme-catalyzed reactions, computational docking and molecular dynamics (MD) simulations can predict how a molecule like this compound might bind to an active site. nih.gov For instance, ω-transaminases are enzymes that can catalyze the synthesis of chiral amines. nih.gov Computational protocols can be used to predict the enantioselectivity and substrate scope of these enzymes. nih.gov By docking this compound (or a related ketone precursor) into the enzyme's active site, one can assess the favorability of the binding pose and the proximity of the reactive centers, thereby predicting whether a reaction is likely to occur and what the stereochemical preference might be. nih.gov
The prediction of reactivity in radical reactions is another area where computational methods are valuable. The N-O bond in hydroxylamines can be cleaved to generate aminoxyl radicals. DFT calculations can be used to determine the bond dissociation energies (BDEs) of the N-O and O-H bonds in O-alkyl hydroxylamines, providing a quantitative measure of their susceptibility to radical formation. The stability of the resulting radicals can also be assessed computationally. This information is crucial for understanding and predicting the course of radical-mediated transformations.
| Predicted Reaction Type | Key Computational Descriptor | Predicted Outcome for this compound |
| Enzymatic Amination (hypothetical) | Docking Score (kcal/mol) | Favorable binding to a hypothetical aminase active site, suggesting potential for enzymatic functionalization. |
| Radical Scavenging | N-O Bond Dissociation Energy (kcal/mol) | Moderate BDE suggests potential as a radical scavenger under specific conditions. |
| Catalytic Oxidation | HOMO-LUMO Gap (eV) | A relatively large HOMO-LUMO gap indicates good kinetic stability, requiring a potent catalyst for oxidation. |
Note: The predictions in this table are qualitative and based on the application of general computational principles to the structure of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O-(2-cyclohexylethyl)hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives, analogous to methods used for structurally similar compounds like O-(cyclobutylmethyl)hydroxylamine. For example, reacting 2-cyclohexylethyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) under mild conditions (room temperature, aqueous/organic biphasic system) is a viable route . Yield optimization requires careful control of stoichiometry, pH, and temperature. Purity can be enhanced via recrystallization or column chromatography. Industrial-scale methods may involve continuous flow reactors to improve efficiency, though specific protocols are often proprietary .
Q. How does the cyclohexylethyl group influence the reactivity of this compound compared to simpler hydroxylamine derivatives?
- Methodological Answer : The bulky cyclohexylethyl group enhances steric hindrance, reducing nucleophilic attack at the hydroxylamine oxygen. This contrasts with smaller derivatives like O-methylhydroxylamine, which exhibit higher reactivity in oxime formation . Computational studies (e.g., DFT calculations) can model steric and electronic effects, while experimental kinetic assays comparing reaction rates with aldehydes/ketones provide empirical validation .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Use NMR (¹H, ¹³C) to confirm structural integrity, focusing on the hydroxylamine proton (δ ~7-9 ppm) and cyclohexyl resonances. Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight. For quantification, HPLC with UV detection (after derivatization with pentafluorobenzyl reagents) or LC-MS/MS provides high sensitivity . Purity assays should include Karl Fischer titration for water content and TLC for byproduct detection.
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reaction pathways for this compound in acylation reactions?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. For example, bifunctional catalysis pathways (e.g., dual proton transfer involving hydroxylamine’s O and N atoms) may explain unexpected product ratios in acylation reactions. Using hybrid QM/MM simulations with explicit solvent models (e.g., PCM or SMD) at the B3LYP/6-311+G(2df,2p) level can identify low-energy pathways. Compare computed ΔG‡ values (e.g., 18–20 kcal/mol for O- vs. N-acylation) to experimental kinetics to validate mechanisms .
Q. What strategies mitigate instability during long-term storage of this compound?
- Methodological Answer : The compound is prone to oxidation and hydrolysis. Stabilization methods include:
- Storing under inert gas (Ar/N₂) at –20°C in amber vials.
- Adding radical scavengers (e.g., BHT) to inhibit oxidation.
- Formulating as a hydrochloride salt to enhance shelf life, as demonstrated for tert-butyl hydroxylamine derivatives .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways.
Q. How can this compound be utilized in selective functionalization of complex biomolecules?
- Methodological Answer : Its steric bulk enables selective modification of solvent-exposed carbonyl groups in proteins or peptides. For example:
- Step 1 : Incubate the compound with target biomolecules in pH 7.4 buffer (25°C, 2–4 hrs).
- Step 2 : Quench unreacted reagent with excess acetone.
- Step 3 : Analyze via MALDI-TOF MS to confirm oxime formation. This approach is less disruptive than traditional NHS esters, making it suitable for fragile targets like glycoproteins .
Q. What experimental design principles apply when studying the enzymatic inhibition mechanisms of this compound derivatives?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive). Vary substrate and inhibitor concentrations in tandem.
- Structural Studies : Co-crystallize the derivative with target enzymes (e.g., monooxygenases) to identify binding motifs. Synchrotron XRD or cryo-EM can resolve interactions with active-site residues.
- Mutagenesis : Engineer enzymes with altered active sites (e.g., Ala-scanning) to probe steric/electronic effects. Compare IC₅₀ values between wild-type and mutants .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : Contradictions often stem from solvent polarity or catalyst use. For example:
- Polar Solvents (e.g., DMF): Favor O-acylation due to stabilization of transition states via hydrogen bonding.
- Nonpolar Solvents (e.g., toluene): May shift selectivity toward N-acylation via entropy-driven pathways.
- Catalytic Effects : Metal ions (e.g., Cu²⁺) can coordinate hydroxylamine, altering reactivity. Repeat experiments under standardized conditions (solvent, temp, catalyst-free) and use DOSY NMR to detect transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
